![molecular formula C12H13ClN2O B1396864 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-80-5](/img/structure/B1396864.png)
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
描述
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a chemical compound with a complex structure that includes a pyrrolo[2,3-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multiple steps, starting with the construction of the pyrrolo[2,3-c]pyridine core. One common approach is to start with a suitable pyridine derivative, which undergoes chlorination and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Converting the ethanone group to a carboxylic acid.
Reduction: : Reducing the chloro group to a hydrogen atom.
Substitution: : Replacing the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, often requiring strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: : 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoic acid.
Reduction: : 1-(5-hydroxy-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.
Substitution: : Various substituted pyrrolo[2,3-c]pyridines depending on the nucleophile used.
科学研究应用
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared to other similar compounds, such as:
1-(5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
1-(5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
1-(5-chloro-1-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom. The presence of the isopropyl group in this compound may confer unique chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)15-6-10(8(3)16)9-4-12(13)14-5-11(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGABQGCUPGCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


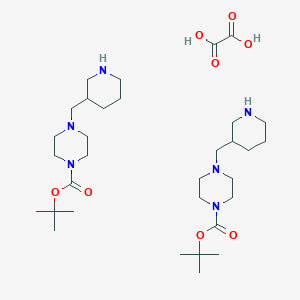
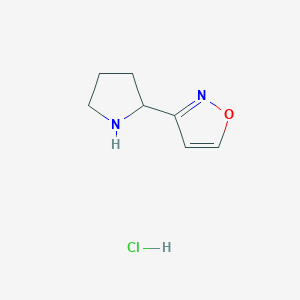
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


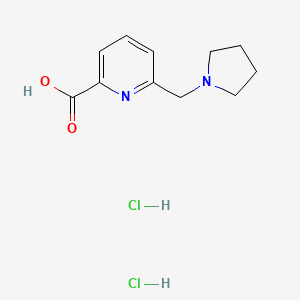
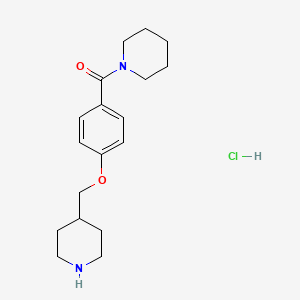
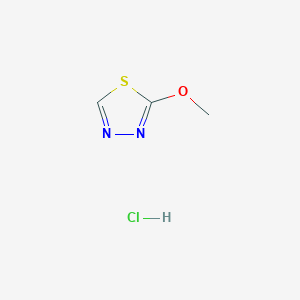
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
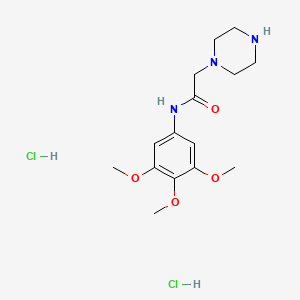
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
